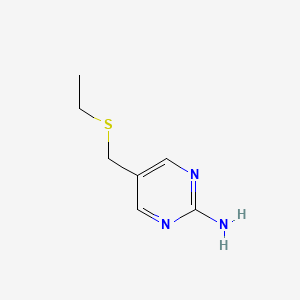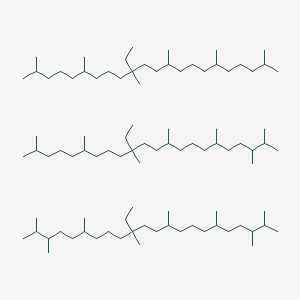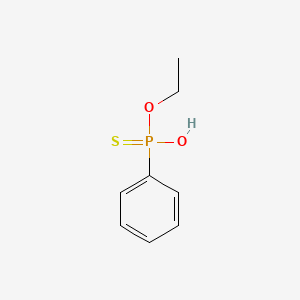![molecular formula C19H20N4O5 B12103598 2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)
2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-PHE-GLY-PNA typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, glycine, to a solid resin. Subsequent amino acids, phenylalanine and N-acetyl groups, are added sequentially using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of AC-PHE-GLY-PNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
AC-PHE-GLY-PNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The cleavage of the peptide bond between phenylalanine and glycine results in the release of p-nitroaniline, a chromogenic product that can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis of AC-PHE-GLY-PNA is typically carried out in aqueous buffer solutions at physiological pH (around 7.4). Common reagents include proteolytic enzymes such as chymotrypsin and trypsin. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .
Major Products
The major product formed from the enzymatic hydrolysis of AC-PHE-GLY-PNA is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
Scientific Research Applications
AC-PHE-GLY-PNA is widely used in scientific research for the following applications:
Enzyme Kinetics: It serves as a substrate for studying the kinetics of proteolytic enzymes, providing insights into enzyme activity and specificity.
Drug Development: The compound is used in screening assays to identify potential inhibitors of proteolytic enzymes, which can be developed into therapeutic agents.
Diagnostic Tools: AC-PHE-GLY-PNA is employed in diagnostic assays to measure enzyme activity in clinical samples, aiding in the diagnosis of various diseases.
Mechanism of Action
The mechanism of action of AC-PHE-GLY-PNA involves its cleavage by proteolytic enzymes. The enzyme binds to the substrate, positioning the peptide bond for nucleophilic attack. The catalytic triad of the enzyme (usually consisting of serine, histidine, and aspartate) facilitates the cleavage of the peptide bond, resulting in the release of p-nitroaniline .
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Gly-Gly-Phe-p-nitroanilide: Another peptide substrate used for studying proteolytic enzymes.
Boc-Phe-Gly-p-nitroanilide: A similar compound with a different protecting group, used in enzyme assays.
Uniqueness
AC-PHE-GLY-PNA is unique due to its specific sequence and the presence of the p-nitroaniline group, which provides a chromogenic signal upon cleavage. This makes it particularly useful for spectrophotometric assays, allowing for easy and accurate measurement of enzyme activity .
Properties
Molecular Formula |
C19H20N4O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)20-12-18(25)22-15-7-9-16(10-8-15)23(27)28/h2-10,17H,11-12H2,1H3,(H,20,26)(H,21,24)(H,22,25) |
InChI Key |
NCQTWSDYMRWNMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B12103539.png)
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12103550.png)
![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)
![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)

